molecular formula C10H12ClNO B1608438 2-chloro-N,N-dimethyl-2-phenylacetamide CAS No. 65117-30-8

2-chloro-N,N-dimethyl-2-phenylacetamide

Cat. No.: B1608438
CAS No.: 65117-30-8
M. Wt: 197.66 g/mol
InChI Key: SQBWHYPWUXGGKX-UHFFFAOYSA-N
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Description

2-chloro-N,N-dimethyl-2-phenylacetamide is a useful research compound. Its molecular formula is C10H12ClNO and its molecular weight is 197.66 g/mol. The purity is usually 95%.
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Scientific Research Applications

Radiosynthesis and Herbicide Safeners

Research on chloroacetanilide herbicides, closely related to 2-chloro-N,N-dimethyl-2-phenylacetamide, highlights their significance in agricultural chemistry. For instance, the radiosynthesis of acetochlor, a chloroacetanilide herbicide, and R-29148, a dichloroacetamide safener, demonstrates the application of such compounds in studying herbicide metabolism and action mechanisms (Latli & Casida, 1995). These safeners are used to protect crops from herbicide-induced damage, indicating the role of chloroacetamide derivatives in enhancing agricultural productivity.

Anticancer Research

The synthesis and evaluation of this compound derivatives for anticancer activities represent another critical area of research. Derivatives synthesized by reacting with thiazole-2-yl compounds showed promising anticancer activity against a panel of human tumor cell lines, particularly melanoma (Duran & Demirayak, 2012). This finding underscores the potential of chloroacetamide derivatives in developing new anticancer agents.

Electrochemical Studies

Electrochemical reduction studies of chloro-N-phenylacetamides, including variants of this compound, provide insights into the reactivity and potential applications of these compounds in synthetic organic chemistry (Pasciak et al., 2014). Such studies are crucial for understanding the electrochemical behavior of chloroacetamides, which can lead to the development of new synthetic methodologies.

Antiviral Research

A novel anilidoquinoline derivative of this compound showed significant antiviral and antiapoptotic effects against Japanese encephalitis virus in vitro, indicating its therapeutic potential in treating viral infections (Ghosh et al., 2008). This research highlights the compound's relevance in discovering new antiviral agents.

Pharmacokinetic and Metabolic Studies

Studies on the metabolism of chloroacetamide herbicides, such as alachlor and butachlor, in human and rat liver microsomes, shed light on the metabolic pathways and potential toxicological profiles of these compounds (Coleman et al., 2000). Understanding the metabolism of chloroacetamides is crucial for assessing their safety and designing safer derivatives.

Properties

IUPAC Name

2-chloro-N,N-dimethyl-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c1-12(2)10(13)9(11)8-6-4-3-5-7-8/h3-7,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQBWHYPWUXGGKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C(C1=CC=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50407141
Record name 2-chloro-N,N-dimethyl-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65117-30-8
Record name 2-chloro-N,N-dimethyl-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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